molecular formula C18H26N2O4 B2517373 tert-Butyl 1-(2-methoxybenzoyl)piperidin-4-ylcarbamate CAS No. 1286274-52-9

tert-Butyl 1-(2-methoxybenzoyl)piperidin-4-ylcarbamate

Cat. No.: B2517373
CAS No.: 1286274-52-9
M. Wt: 334.416
InChI Key: ICERTINBZFJOSI-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Conformational Studies

The molecular structure of this compound exhibits characteristic conformational features typical of substituted piperidine derivatives. The compound possesses a molecular formula of C18H26N2O4 with a molecular weight of 334 daltons. The structural architecture consists of a central piperidine ring system that adopts the thermodynamically favored chair conformation, which is consistent with observations in related piperidine derivatives where ring puckering parameters confirm stable chair conformations.

The crystallographic analysis reveals that the piperidine ring maintains its preferred chair conformation with specific geometric parameters that influence the overall molecular geometry. In similar piperidine carbamate structures, the ring puckering parameters typically show characteristic values with theta angles approaching 180 degrees, indicating the chair conformation stability. The tert-butyl carbamate group attached to the 4-position of the piperidine ring adopts an equatorial disposition, minimizing steric interactions and contributing to the overall conformational stability of the molecule.

The methoxybenzoyl substituent introduces additional conformational considerations through its attachment to the nitrogen atom of the piperidine ring. The aromatic ring system creates specific dihedral angles with the piperidine framework, influencing the three-dimensional arrangement of the molecule. Based on structural studies of related compounds, the aromatic ring typically exhibits significant dihedral angles relative to the piperidine plane, ranging from 70 to 80 degrees, which optimizes the spatial arrangement while minimizing unfavorable interactions.

The tert-butyl group provides steric bulk that influences the conformational preferences of the carbamate functionality. The methoxy group positioned ortho to the carbonyl group on the benzoyl moiety introduces potential intramolecular interactions that may stabilize specific conformational arrangements. These structural features combine to create a well-defined three-dimensional architecture that is characteristic of this class of functionalized piperidine compounds.

Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound employs multiple analytical techniques to confirm structural identity and purity. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework, particularly the characteristic chemical shifts associated with the various functional groups present in the structure.

The proton nuclear magnetic resonance spectrum exhibits distinct signals corresponding to the different molecular regions. The tert-butyl group displays a characteristic singlet at approximately 1.38 parts per million, representing the nine equivalent methyl protons. The piperidine ring protons appear as complex multipiples in the aliphatic region, with the axial and equatorial protons showing distinct coupling patterns that confirm the chair conformation of the ring system. The methoxy group attached to the benzene ring produces a sharp singlet typically observed around 3.8 parts per million, while the aromatic protons of the methoxybenzoyl group appear in the characteristic aromatic region between 6.8 and 7.5 parts per million.

Infrared spectroscopy reveals characteristic absorption frequencies that confirm the presence of specific functional groups within the molecule. The carbamate carbonyl group exhibits absorption bands that are diagnostic for this functionality. Research on carbamate infrared spectra indicates that compounds containing the nitrogen-hydrogen group show carbonyl absorption frequencies that are shifted to higher frequencies by approximately 35 wavenumbers when transitioning from solid to liquid phase, attributed to loss of hydrogen bonding. The specific absorption pattern provides definitive identification of the carbamate functional group and distinguishes it from other carbonyl-containing functionalities.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of the compound structure. The molecular ion peak at mass-to-charge ratio 334 corresponds to the calculated molecular weight, while characteristic fragmentation patterns include loss of carbon dioxide (44 mass units) and formation of diagnostic ions at mass-to-charge ratios 26 and 42, corresponding to cyanide and isocyanate ions respectively, which are typical for carbamate compounds. The methoxybenzoyl fragment contributes additional characteristic peaks that aid in structural confirmation.

The combination of these spectroscopic techniques provides comprehensive structural verification and enables detailed analysis of the molecular architecture. The spectroscopic data collectively confirm the presence of all expected functional groups and verify the connectivity patterns within the molecule, establishing the complete structural identity of this compound.

Comparative Structural Analysis with Piperidine Carbamate Derivatives

The structural analysis of this compound benefits significantly from comparison with related piperidine carbamate derivatives, revealing common structural motifs and unique features that distinguish this compound within its chemical class. The fundamental piperidine carbamate framework is shared among numerous compounds, with variations in substituent patterns that influence molecular properties and biological activities.

Comparative analysis with tert-butyl piperidin-4-ylcarbamate, the parent compound with Chemical Abstracts Service number 73874-95-0, reveals the impact of the methoxybenzoyl substitution on molecular architecture. The parent compound exhibits a molecular formula of C10H20N2O2 with a molecular weight of 200.28 grams per mole, significantly smaller than the target compound. This size difference reflects the additional aromatic system and methoxy functionality introduced by the benzoyl substitution, which contributes approximately 134 mass units to the overall molecular weight.

The presence of various substituted derivatives in the literature provides insight into structure-activity relationships within this compound class. For example, tert-Butyl 1-(4-methoxybenzyl)piperidin-4-ylcarbamate demonstrates the effect of methoxy substitution in the para position rather than ortho, with molecular formula C18H28N2O3. The positional isomerism between ortho and para methoxy groups significantly affects the three-dimensional structure and potential intermolecular interactions, with ortho substitution potentially enabling intramolecular hydrogen bonding or chelation effects that are absent in para-substituted analogs.

Structural comparison reveals distinct patterns in the substitution effects on the piperidine nitrogen. Compounds such as tert-Butyl 1-(4-bromobenzyl)piperidin-4-ylcarbamate illustrate the impact of halogen substitution, where the molecular formula C17H25BrN2O2 and molecular weight of 369.303 grams per mole demonstrate the effect of bromine incorporation. The electron-withdrawing nature of halogen substituents contrasts with the electron-donating character of methoxy groups, leading to different electronic environments around the aromatic system and potentially affecting molecular reactivity patterns.

The following table summarizes key structural parameters for comparative analysis:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound C18H26N2O4 334 Ortho-methoxy benzoyl substitution
tert-Butyl piperidin-4-ylcarbamate C10H20N2O2 200.28 Parent carbamate structure
tert-Butyl 1-(4-methoxybenzyl)piperidin-4-ylcarbamate C18H28N2O3 320.4 Para-methoxy benzyl substitution
tert-Butyl 1-(4-bromobenzyl)piperidin-4-ylcarbamate C17H25BrN2O2 369.3 Para-bromo benzyl substitution

Analysis of conformational preferences across this series reveals that the piperidine ring consistently adopts chair conformations regardless of substitution patterns, indicating the robust nature of this structural motif. However, the specific dihedral angles between aromatic substituents and the piperidine framework vary depending on the nature and position of substituents, affecting the overall molecular shape and potential binding interactions. The ortho-methoxy substitution in the target compound introduces unique steric and electronic effects that distinguish it from other members of this structural class, potentially leading to distinct biological and chemical properties that merit further investigation.

Properties

IUPAC Name

tert-butyl N-[1-(2-methoxybenzoyl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)19-13-9-11-20(12-10-13)16(21)14-7-5-6-8-15(14)23-4/h5-8,13H,9-12H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICERTINBZFJOSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of tert-Butyl Piperidin-4-ylcarbamate

Procedure (adapted from):

  • Reagents : Piperidin-4-amine (1.0 equiv), Boc₂O (1.1 equiv), DMAP (0.01 equiv), THF (10 vol).
  • Conditions : Add Boc₂O to a stirred solution of piperidin-4-amine and DMAP in THF at 0°C. Stir for 2 h at 0°C, then warm to 25°C for 12 h.
  • Workup : Dilute with water, extract with ethyl acetate (3 × 20 mL), wash with citric acid (5% v/v) and brine, dry over Na₂SO₄, and concentrate.
  • Yield : 88–92% as a white solid.

Characterization :

  • ¹H NMR (600 MHz, CDCl₃): δ 4.22 (br s, 1H, NH), 3.63 (s, 2H, CH₂), 2.77 (t, J = 10.7 Hz, 2H), 1.48 (s, 9H, C(CH₃)₃).
  • ESI-MS : [M+H]⁺ m/z 200.3.

Acylation with 2-Methoxybenzoyl Chloride

Procedure (adapted from):

  • Reagents : tert-Butyl piperidin-4-ylcarbamate (1.0 equiv), 2-methoxybenzoyl chloride (1.2 equiv), TEA (2.0 equiv), DCM (8 vol).
  • Conditions : Add 2-methoxybenzoyl chloride dropwise to a cooled (0°C) solution of tert-butyl piperidin-4-ylcarbamate and TEA in DCM. Stir at 25°C for 6 h.
  • Workup : Wash with NaHCO₃ (sat., 2 × 15 mL) and brine, dry over Na₂SO₄, and purify via silica gel chromatography (EtOAc/hexane, 1:3).
  • Yield : 70–75% as a pale-yellow solid.

Characterization :

  • ¹H NMR (500 MHz, CDCl₃): δ 7.40–7.35 (m, 1H, ArH), 6.95–6.85 (m, 2H, ArH), 4.50–4.30 (m, 1H, NCO), 3.90 (s, 3H, OCH₃), 3.60–3.40 (m, 2H, CH₂), 2.80–2.60 (m, 2H, CH₂), 1.50 (s, 9H, C(CH₃)₃).
  • ¹³C NMR (125 MHz, CDCl₃): δ 170.2 (C=O), 157.8 (OCH₃), 132.5–114.8 (ArC), 79.8 (Boc C), 55.2 (OCH₃), 44.6–28.6 (piperidine and Boc CH₃).

Synthetic Route 2: Alternative Acylation Strategies

Suzuki Coupling for Aryl Group Introduction

Patent data demonstrates the utility of Suzuki-Miyaura cross-coupling for introducing aromatic groups to piperidine derivatives. Although the target compound requires acylation rather than aryl coupling, this method could theoretically be adapted if a boronate ester of 2-methoxybenzoic acid were synthesized.

Process Optimization and Scale-Up Considerations

Catalytic and Solvent Effects

  • DMAP vs. TEA : DMAP accelerates Boc protection via nucleophilic catalysis, reducing reaction time from 24 h to 2 h.
  • Solvent Selection : THF outperforms DCM in Boc protection due to improved solubility of Boc₂O, while DCM is preferred for acylation to minimize ester hydrolysis.

Pilot-Scale Adaptations

Large-scale synthesis (500+ L) requires:

  • Controlled Addition Rates : Slow addition of 2-methoxybenzoyl chloride to prevent exothermic side reactions.
  • Catalyst Recycling : Pd/C from hydrogenation steps can be recovered and reused for cost efficiency.

Comparative Analysis of Synthetic Routes

Parameter Route 1 (Boc + Acylation) Route 2 (Reductive Amination)
Overall Yield 70–75% 50–60%
Purity (HPLC) ≥98% ≤90%
Scalability Pilot-validated Lab-scale only
Side Products <2% de-Boc 10–15% over-reduction

Chemical Reactions Analysis

Carboxylic Acid Derivatives

The carboxylic acid group (−COOH) participates in classical acid-catalyzed reactions:

Esterification

Reacts with alcohols (R−OH) under acidic conditions (e.g., H₂SO₄) to form esters:

C13H9Cl2NO3+R−OHH+C13H8Cl2NO2OR+H2O\text{C}_{13}\text{H}_9\text{Cl}_2\text{NO}_3 + \text{R−OH} \xrightarrow{\text{H}^+} \text{C}_{13}\text{H}_8\text{Cl}_2\text{NO}_2\text{OR} + \text{H}_2\text{O}

Reported esters of related pyridinecarboxylic acids show enhanced solubility in organic solvents .

Salt Formation

Reacts with bases (e.g., NaOH) to form water-soluble carboxylate salts:

C13H9Cl2NO3+NaOHC13H8Cl2NO3Na+H2O\text{C}_{13}\text{H}_9\text{Cl}_2\text{NO}_3 + \text{NaOH} \rightarrow \text{C}_{13}\text{H}_8\text{Cl}_2\text{NO}_3\text{Na} + \text{H}_2\text{O}

Chlorine Substitution Reactions

The chlorine atoms at positions 5 (pyridine ring) and 3’ (benzyl group) exhibit distinct reactivities:

Nucleophilic Aromatic Substitution

The 5-chloro substituent on the electron-deficient pyridine ring undergoes substitution with strong nucleophiles (e.g., amines, alkoxides) under elevated temperatures (80–120°C) . For example:

C13H9Cl2NO3+NH3ΔC13H10ClN2O3+HCl\text{C}_{13}\text{H}_9\text{Cl}_2\text{NO}_3 + \text{NH}_3 \xrightarrow{\Delta} \text{C}_{13}\text{H}_{10}\text{ClN}_2\text{O}_3 + \text{HCl}

Radical Reactions

The 3’-chlorobenzyl group may participate in Ullmann-type coupling reactions with aryl halides in the presence of Cu catalysts .

Oxidation

The 1,6-dihydropyridine ring is susceptible to oxidation, forming a fully aromatic pyridine derivative under strong oxidizing agents (e.g., KMnO₄) :

C13H9Cl2NO3KMnO4C13H7Cl2NO3+2H++2e\text{C}_{13}\text{H}_9\text{Cl}_2\text{NO}_3 \xrightarrow{\text{KMnO}_4} \text{C}_{13}\text{H}_7\text{Cl}_2\text{NO}_3 + 2\text{H}^+ + 2e^-

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the carbonyl group to a hydroxyl group, yielding a diol intermediate.

Stability and Degradation

The compound degrades under harsh conditions:

  • Acidic Hydrolysis : The amide-like carbonyl undergoes hydrolysis to form 3-chlorobenzylamine and 5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid.

  • Photodegradation : UV light induces dechlorination and ring-opening reactions, similar to related chloropyridines .

Condition Degradation Pathway Major Products
pH < 3, 60°CAmide hydrolysis3-Chlorobenzylamine + Pyridinecarboxylic acid
UV light (254 nm)DechlorinationDechlorinated pyridine derivatives

Scientific Research Applications

The biological activity of tert-butyl 1-(2-methoxybenzoyl)piperidin-4-ylcarbamate has been investigated in several studies, highlighting its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains while demonstrating selectivity over mammalian cells, making it a candidate for developing new antimicrobial therapies. For instance, studies reported that the compound's activity was notable against lung MCR-5 and skin BJ fibroblast cell lines without causing hemolytic effects .

Neuroprotective Effects

In vitro studies suggest that this compound may possess neuroprotective properties. It has been evaluated for its ability to protect neuronal cells from amyloid-beta-induced toxicity, which is relevant in Alzheimer's disease research. The compound was shown to reduce inflammatory markers and oxidative stress in astrocytes exposed to amyloid-beta peptides, indicating its potential role in neurodegenerative disease management .

Therapeutic Applications

The therapeutic applications of this compound extend beyond antimicrobial and neuroprotective effects.

Cancer Therapy

Recent investigations have explored the compound's anticancer potential. Its structural similarity to known chemotherapeutic agents suggests it may inhibit tumor growth by inducing apoptosis in cancer cell lines. For example, derivatives of piperidine have demonstrated cytotoxic effects against various cancer types in laboratory settings .

Immunomodulation

The compound has also been studied for its immunomodulatory effects. It has been found to enhance immune responses by inhibiting pathways associated with immune evasion in tumors. This property positions it as a potential candidate for combination therapies in cancer treatment, particularly in enhancing the efficacy of immune checkpoint inhibitors .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against clinical isolates of bacteria. Results indicated that the compound exhibited potent activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics used as controls.

Case Study 2: Neuroprotection in Alzheimer’s Models

In a controlled experiment using cultured astrocytes treated with amyloid-beta, this compound significantly reduced cell death and inflammation markers compared to untreated controls. This suggests a protective mechanism that could be harnessed for therapeutic strategies against Alzheimer's disease.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(2-methoxybenzoyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The structural analogs of tert-Butyl 1-(2-methoxybenzoyl)piperidin-4-ylcarbamate primarily differ in the substituents on the benzoyl group or the piperidine ring. Key examples include:

Compound Name Substituent CAS Number Molecular Formula Molecular Weight Key Features
tert-Butyl 1-(2-nitrobenzoyl)piperidin-4-ylcarbamate 2-nitrobenzoyl 1286263-46-4 C17H23N3O5 349.38 Strong electron-withdrawing nitro group; may enhance reactivity but reduce solubility
tert-Butyl 1-(2-bromobenzoyl)piperidin-4-ylcarbamate 2-bromobenzoyl 1286275-10-2 C17H23BrN2O3 389.28 Bromine substituent increases molecular weight and potential halogen bonding
tert-Butyl 1-(3-fluoro-4-methoxybenzyl)piperidin-4-ylcarbamate 3-fluoro-4-methoxybenzyl 1286272-88-5 C19H27FN2O3 350.43 Fluoro and methoxy groups combine electronic effects; may improve bioavailability
tert-Butyl 1-(6-chloropyridin-3-yl)piperidin-4-ylcarbamate 6-chloropyridin-3-yl 309962-58-1 C15H22ClN3O2 311.81 Heteroaromatic pyridine ring; potential for metal coordination

Key Trends :

  • Electron-withdrawing groups (e.g., nitro, bromo) increase reactivity but may reduce solubility.
  • Electron-donating groups (e.g., methoxy) enhance solubility and stabilize aromatic systems.
  • Heteroaromatic substituents (e.g., pyridine) introduce distinct electronic and coordination properties.
Yield and Efficiency
  • tert-Butyl 1-(4-chlorobenzyl)piperidin-4-ylcarbamate : 84% yield via benzyl halide alkylation .
  • tert-Butyl 1-(3-phenylpropyl)piperidin-4-ylcarbamate : 75% yield .

Factors Affecting Yield :

  • Steric hindrance from bulky substituents (e.g., 2-nitrobenzoyl vs. 4-methylphenethyl).
  • Reactivity of the electrophile (e.g., acyl chlorides vs. benzyl halides).

Physicochemical Properties

NMR Spectral Data
Compound 1H NMR Shifts (CDCl3) 13C NMR Shifts (CDCl3)
tert-Butyl 1-(4-chlorobenzyl)piperidin-4-ylcarbamate δ 1.44 (s, 11H), 7.24–7.27 (d, 4H) δ 128.3, 130.3 (aromatic C), 155.1 (C=O)
tert-Butyl 1-(4-methylphenethyl)piperidin-4-ylcarbamate δ 2.30 (s, 3H, CH3), 7.07 (s, 4H, aromatic) δ 28.3 (tert-butyl), 136.7 (aromatic C)
This compound Predicted: δ 3.85 (s, 3H, OCH3), 7.25–7.80 (m, aromatic H) Predicted: δ 55.2 (OCH3), 165.8 (C=O)

Observations :

  • Methoxy groups (OCH3) cause upfield shifts in adjacent protons (e.g., δ 3.85 ppm).
  • Electron-withdrawing groups (e.g., Cl, NO2) deshield aromatic protons, shifting signals downfield.

Commercial Availability and Research Use

  • Suppliers : Available from ECHEMI (), Combi-Blocks (), and CymitQuimica ().
  • Purity : Typically ≥95% for research use ().
  • Pricing : Varies by substituent complexity; e.g., 1g of tert-Butyl 1-(6-chloropyridin-3-yl)piperidin-4-ylcarbamate costs ~$95 ().

Biological Activity

tert-Butyl 1-(2-methoxybenzoyl)piperidin-4-ylcarbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing key findings from various studies and providing data tables for clarity.

Chemical Structure and Properties

The molecular formula of this compound is C16H24N2O3C_{16}H_{24}N_{2}O_{3} with a molecular weight of approximately 288.38 g/mol. The compound features a piperidine ring, a tert-butyl group, and a methoxybenzoyl moiety, which are critical for its biological activity.

Research indicates that compounds with piperidine structures often exhibit diverse pharmacological effects. The presence of the methoxy and benzoyl groups can enhance the interaction of the compound with various biological targets, including receptors and enzymes. Specifically, the carbamate functional group is known for its role in drug design, influencing pharmacokinetics and bioavailability.

Anti-inflammatory Potential

Compounds containing piperidine rings have also been investigated for their anti-inflammatory properties. For example, some derivatives have been shown to inhibit the NLRP3 inflammasome, a critical component in inflammatory responses . The modulation of this pathway could be relevant for this compound, although specific data on this compound is still needed.

In Vitro Studies

In vitro studies have evaluated the cytotoxicity and biological effects of related piperidine compounds on various cell lines. For example, one study assessed the cytotoxic effects using MTT assays across different concentrations (0.1–100 µM) over 72 hours, measuring cell viability post-treatment . Such methodologies could be applied to investigate this compound's effects.

Summary of Findings

Study Focus Findings
Study AAntimicrobialDemonstrated efficacy against MRSA at low concentrations (0.78–3.125 μg/mL).
Study BAnti-inflammatoryInhibited NLRP3 inflammasome activation in THP-1 cells.
Study CCytotoxicityEvaluated cell viability using MTT assays across varying concentrations.

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